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Compound of Interest

Compound Name: Anisaldehyde-[7-13C]

CAS No.: 95537-93-2

Cat. No.: B562243

Get Quote

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data for Anisaldehyde-[7-¹³C]. Designed for

researchers, scientists, and drug development professionals, this document delves into the

core principles of spectroscopic analysis of isotopically labeled compounds, offering both

theoretical insights and practical, field-proven methodologies.

Introduction to Anisaldehyde-[7-¹³C] and the
Significance of Isotopic Labeling
Anisaldehyde, or 4-methoxybenzaldehyde, is a widely used aromatic aldehyde in various

industries, including pharmaceuticals, flavorings, and fragrances. The isotopically labeled

variant, Anisaldehyde-[7-¹³C], features the substitution of the naturally abundant ¹²C at the

aldehyde carbon (C7) with the stable isotope ¹³C. This specific labeling is a powerful tool in

mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative

mass spectrometry assays.[1] The introduction of the ¹³C isotope provides a unique

spectroscopic signature, enabling researchers to trace the fate of the aldehyde group through

complex chemical or biological transformations.
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The molecular structure of Anisaldehyde-[7-¹³C] is depicted below, with the labeled carbon

atom indicated.

Caption: Molecular structure of Anisaldehyde-[7-¹³C].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For Anisaldehyde-[7-¹³C], NMR provides definitive evidence of the isotopic substitution and

offers insights into the electronic environment of the labeled carbon and its neighboring

protons.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Anisaldehyde-[7-¹³C] is expected to be very similar to that of its

unlabeled counterpart, with one critical difference in the signal for the aldehyde proton.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehyde-H ~9.86 Doublet ¹J(¹³C-H) ≈ 170-200

Ar-H (ortho to CHO) ~7.82 Doublet ³J(H-H) ≈ 8-9

Ar-H (meta to CHO) ~6.98 Doublet ³J(H-H) ≈ 8-9

Methoxy-H ~3.86 Singlet -

Causality Behind Experimental Observations:

Chemical Shifts: The chemical shifts are primarily influenced by the electron density around

the protons. The aldehyde proton is highly deshielded due to the electronegativity of the

adjacent oxygen atom and the magnetic anisotropy of the carbonyl group, hence its

downfield shift of around 9.86 ppm.[2] The aromatic protons ortho to the electron-

withdrawing aldehyde group are more deshielded than those meta to it. The methoxy protons

are in a relatively electron-rich environment, appearing further upfield.
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The Key ¹³C-¹H Coupling: The most significant feature in the ¹H NMR spectrum of

Anisaldehyde-[7-¹³C] is the splitting of the aldehyde proton signal into a doublet. This is due

to spin-spin coupling with the directly attached ¹³C nucleus. The magnitude of this one-bond

coupling constant, ¹J(¹³C-H), is typically in the range of 170-200 Hz for sp²-hybridized

carbons in aldehydes. This large coupling constant is a definitive indicator of the isotopic

label at the C7 position. In the unlabeled compound, this signal would be a singlet (or a very

finely split triplet due to long-range coupling with the ortho aromatic protons).

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The chemical

shift of the labeled carbon itself will be essentially unchanged from the unlabeled compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C7 (Aldehyde, ¹³C-labeled) ~191

C4 (ipso to OCH₃) ~164

C1 (ipso to CHO) ~132

C2, C6 (ortho to CHO) ~130

C3, C5 (meta to CHO) ~114

Methoxy-C ~55

Causality Behind Experimental Observations:

Chemical Shifts: The aldehyde carbon (C7) is the most deshielded due to its sp²

hybridization and direct attachment to an electronegative oxygen atom, resulting in a

chemical shift of approximately 191 ppm.[3] The aromatic carbons exhibit a range of

chemical shifts depending on their substitution. The carbon bearing the electron-donating

methoxy group (C4) is significantly deshielded, while the carbon attached to the aldehyde

group (C1) is also downfield. The remaining aromatic carbons appear in the typical aromatic

region of the spectrum.

Signal Intensity: In a standard broadband-decoupled ¹³C NMR spectrum, the signal for the

¹³C-labeled C7 will be significantly more intense than the signals from the other carbons,
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which are at natural abundance (approximately 1.1%).

Experimental Protocol: NMR Data Acquisition
Sample Preparation

Data Acquisition (¹H NMR)

Data Acquisition (¹³C NMR)

Weigh ~10-20 mg of 
Anisaldehyde-[7-13C]

Dissolve in ~0.6-0.7 mL of 
deuterated solvent (e.g., CDCl₃)

Ensure accurate mass for concentration

Filter the solution through a 
plug of glass wool into a clean 

5 mm NMR tube

Remove any particulate matter

Insert sample into the NMR spectrometer

Prepared sample ready for analysis

Lock and shim the instrument on the 
deuterated solvent signal

Optimize magnetic field homogeneity

Acquire the ¹H NMR spectrum with 
sufficient scans for good signal-to-noise

Process the data (Fourier transform, 
phase correction, baseline correction)

Use the same sample

Proceed to ¹³C analysis

Set up a broadband proton-decoupled 
¹³C NMR experiment

Acquire data over a sufficient number 
of scans (may take longer than ¹H)

Signal averaging is crucial due to low natural abundance of other carbons

Process the spectrum similarly to the ¹H data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.

Sample Preparation:

Accurately weigh approximately 10-20 mg of Anisaldehyde-[7-¹³C] into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d

(CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

Gently agitate the vial to ensure the sample is fully dissolved.

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a 5 mm NMR tube. This step is critical to remove any particulate matter that can

degrade the quality of the NMR spectrum.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is essential for high-

resolution spectra.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of

scans will depend on the sample concentration but is typically low for ¹H.

For ¹³C NMR, set up a broadband proton-decoupled experiment. A greater number of

scans will be required to obtain a good signal-to-noise ratio for the natural abundance

carbons.

Data Processing:

Apply Fourier transformation to the raw data.

Perform phase and baseline corrections to obtain a clean, interpretable spectrum.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio of ions. For Anisaldehyde-[7-¹³C], MS provides unequivocal confirmation of the

incorporation of the ¹³C label and can be used to study fragmentation pathways.

Expected Mass Spectral Data
The mass spectrum of Anisaldehyde-[7-¹³C] will show a molecular ion peak (M⁺) that is one

mass unit higher than that of unlabeled anisaldehyde. The fragmentation pattern will also

reflect this mass shift in fragments that retain the labeled carbon.

Ion
m/z (Unlabeled

Anisaldehyde)

m/z (Anisaldehyde-

[7-¹³C])
Interpretation

[M]⁺ 136 137 Molecular Ion

[M-1]⁺ 135 136

Loss of a hydrogen

radical from the

aldehyde group

[M-29]⁺ 107 107

Loss of the CHO

group (unlabeled

fragment)

[M-30]⁺ 106 107
Loss of formaldehyde

(CH₂O)

Causality Behind Experimental Observations:

Molecular Ion: The molecular weight of unlabeled anisaldehyde (C₈H₈O₂) is approximately

136.15 g/mol . The molecular ion peak in the mass spectrum will appear at m/z 136. For

Anisaldehyde-[7-¹³C] (C₇¹³CH₈O₂), the molecular weight is approximately 137.14 g/mol , and

the molecular ion peak is shifted to m/z 137.[4] This one-unit mass shift is the primary

evidence of successful isotopic labeling.
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Fragmentation Pattern: The fragmentation of anisaldehyde upon electron ionization typically

involves several key pathways.

Loss of H•: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen

radical, leading to a stable acylium ion. For unlabeled anisaldehyde, this results in a peak

at m/z 135 ([M-1]⁺). In the labeled compound, this fragment retains the ¹³C, so the peak

appears at m/z 136.

Loss of •CHO: Cleavage of the bond between the aromatic ring and the carbonyl group

results in the loss of the formyl radical (•CHO). For unlabeled anisaldehyde, this gives a

fragment at m/z 107. Since the label is on the departing formyl group, the resulting

fragment from the labeled compound will have the same mass-to-charge ratio of 107.

The mass spectra of unlabeled and [7-¹³C]-p-anisaldehyde clearly illustrate these

differences.[3]

Experimental Protocol: GC-MS Data Acquisition
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Sample Preparation

Gas Chromatography (GC)

Mass Spectrometry (MS)

Prepare a dilute solution of 
Anisaldehyde-[7-13C] in a volatile 

organic solvent (e.g., dichloromethane or ethyl acetate)

Transfer the solution to a GC vial

Inject a small volume (e.g., 1 µL) 
of the sample into the GC

Sample ready for injection

The compound is vaporized and separated 
from the solvent and any impurities on 

a capillary column

Separation based on boiling point and polarity

The separated compound elutes from 
the GC column and enters the MS ion source

Eluted compound enters MS

Molecules are ionized (e.g., by electron impact)

Ions are separated by their mass-to-charge 
ratio in the mass analyzer

The detector records the abundance of each ion

Click to download full resolution via product page

Caption: Workflow for GC-MS sample preparation and data acquisition.
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Sample Preparation:

Prepare a dilute solution of Anisaldehyde-[7-¹³C] in a volatile solvent such as

dichloromethane or ethyl acetate. A typical concentration would be in the range of 10-100

µg/mL.

Transfer the solution to a 2 mL glass GC vial with a septum cap.

Instrument Setup and Data Acquisition:

Gas Chromatograph (GC):

Set an appropriate temperature program for the GC oven to ensure good separation of

anisaldehyde from the solvent and any potential impurities. A typical program might start

at 70°C and ramp up to 250°C.

Use a suitable capillary column, such as a DB-5ms or HP-5ms.

Set the injector temperature to around 250°C.

Mass Spectrometer (MS):

The MS is typically operated in electron ionization (EI) mode at 70 eV.

Set the mass range to be scanned, for example, from m/z 40 to 200, to ensure all

relevant fragments are detected.

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

anisaldehyde.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions. Compare the spectrum to a

reference spectrum of unlabeled anisaldehyde to confirm the mass shifts due to the ¹³C

label.
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Conclusion
The spectroscopic analysis of Anisaldehyde-[7-¹³C] by NMR and MS provides a clear and

detailed picture of its molecular structure and isotopic composition. The characteristic doublet

of the aldehyde proton in the ¹H NMR spectrum, with a large ¹J(¹³C-H) coupling constant, is a

definitive signature of the ¹³C label at the C7 position. In mass spectrometry, the one-unit mass

shift of the molecular ion and key fragments containing the aldehyde carbon provides

unambiguous confirmation of the isotopic enrichment. The protocols and data presented in this

guide offer a robust framework for researchers utilizing Anisaldehyde-[7-¹³C] in their scientific

investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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